

Cdk5-IN-1 solubility and preparation for experiments

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Compound of Interest

Compound Name: Cdk5-IN-1

Cat. No.: B13913958

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Application Notes and Protocols: Cdk5-IN-1 For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the use of **Cdk5-IN-1**, a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5). These guidelines cover the inhibitor's solubility, preparation for experimental use, and relevant biological context to assist in study design and execution.

Product Information and Properties

Cdk5-IN-1 is a small molecule inhibitor with high potency against Cdk5, an atypical cyclin-dependent kinase primarily active in post-mitotic neurons.^{[1][2][3]} Dysregulation of Cdk5 activity is implicated in various neurodegenerative diseases and cancers, making it a significant target for therapeutic research.^{[3][4][5]}

Property	Value	Reference
Target	Cyclin-dependent kinase 5 (Cdk5)	[1][2]
IC ₅₀	< 10 nM	[1][2]
Molecular Formula	C ₂₄ H ₂₅ FN ₆ O ₃ S	[1]
Molecular Weight	496.56 g/mol	[1]
CAS Number	2639540-19-3	[1]
Appearance	Yellow to orange solid	[1]

Solubility and Stock Solution Preparation

Proper dissolution and storage of **Cdk5-IN-1** are critical for maintaining its activity and ensuring experimental reproducibility. The compound is highly soluble in Dimethyl sulfoxide (DMSO).

Solubility Data

Solvent	Concentration	Comments
DMSO	250 mg/mL (503.46 mM)	Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Stock Solution Preparation (DMSO)

The following table provides volumes for preparing common stock concentrations.

Desired Concentration	Mass: 1 mg	Mass: 5 mg	Mass: 10 mg
1 mM	2.0139 mL	10.0693 mL	20.1386 mL
5 mM	0.4028 mL	2.0139 mL	4.0277 mL
10 mM	0.2014 mL	1.0069 mL	2.0139 mL

Protocol for Preparing a 10 mM Stock Solution:

- Weigh out 5 mg of **Cdk5-IN-1** powder.
- Add 1.0069 mL of new, anhydrous DMSO to the vial.
- Vortex thoroughly to mix.
- If necessary, place the vial in an ultrasonic bath for a few minutes to ensure complete dissolution.
- Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

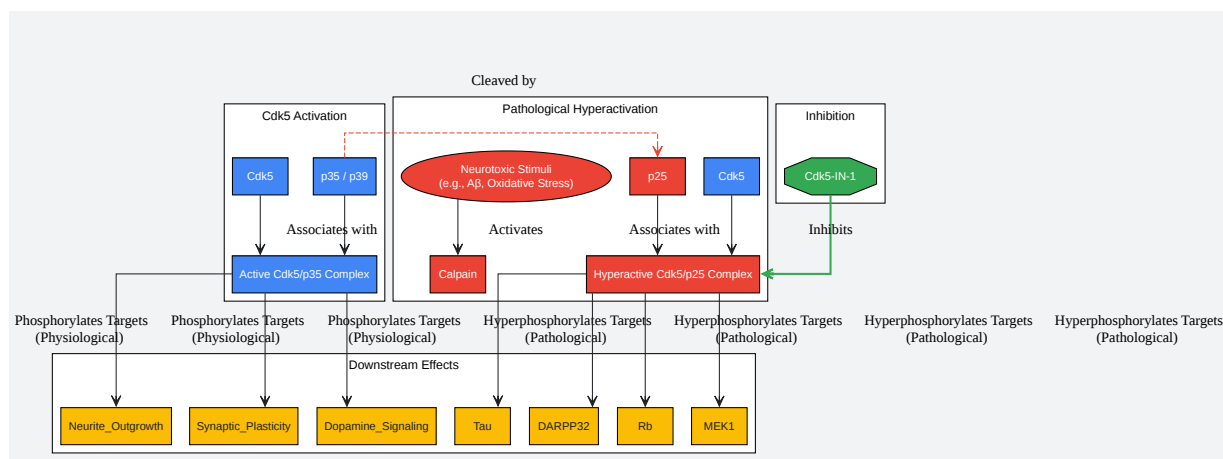
Storage and Stability

Form	Storage Temperature	Stability Period	Reference
Powder	-20°C	3 years	[1]
In Solvent (DMSO)	-80°C	6 months	[1][2]
In Solvent (DMSO)	-20°C	1 month	[1]

Biological Context: The Cdk5 Signaling Pathway

Cdk5 is a serine/threonine kinase that requires association with a regulatory subunit, primarily p35 or p39, for its activation.[6][7] Under conditions of cellular stress, p35 can be cleaved by the protease calpain into a more stable and mislocalized fragment, p25.[4][5] The resulting

Cdk5/p25 complex exhibits prolonged and aberrant activity, leading to the hyperphosphorylation of various substrates and contributing to pathology in neurodegenerative diseases.[4][5]



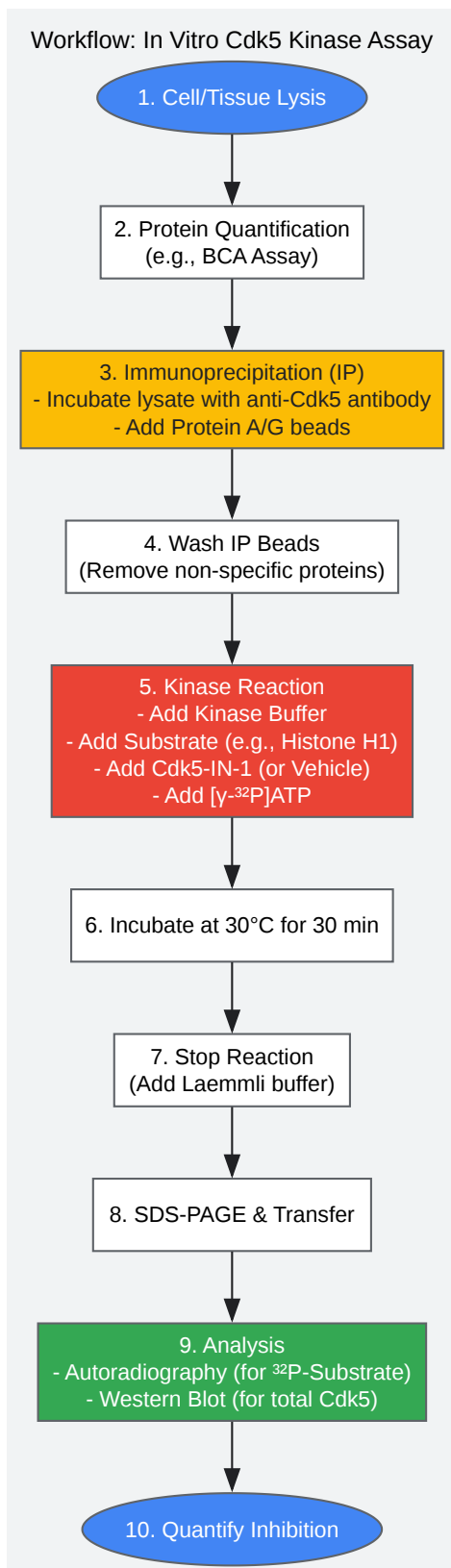
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Caption: The Cdk5 signaling pathway under physiological and pathological conditions.

Experimental Protocols

Protocol 1: In Vitro Cdk5 Kinase Activity Assay

This protocol describes a method to measure the inhibitory effect of **Cdk5-IN-1** on Cdk5 activity using an immunoprecipitation-kinase assay.[8]



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Caption: Workflow for assessing **Cdk5-IN-1** efficacy in vitro.

Materials:

- Cell or tissue lysates containing active Cdk5.
- Anti-Cdk5 antibody (e.g., Santa Cruz C-8).[9]
- Protein A/G agarose beads.
- **Cdk5-IN-1** stock solution (in DMSO).
- Vehicle control (DMSO).
- Kinase reaction buffer.
- Substrate (e.g., Histone H1).[8]
- [γ - ^{32}P]ATP.
- Lysis buffer, wash buffer, Laemmli buffer.

Procedure:

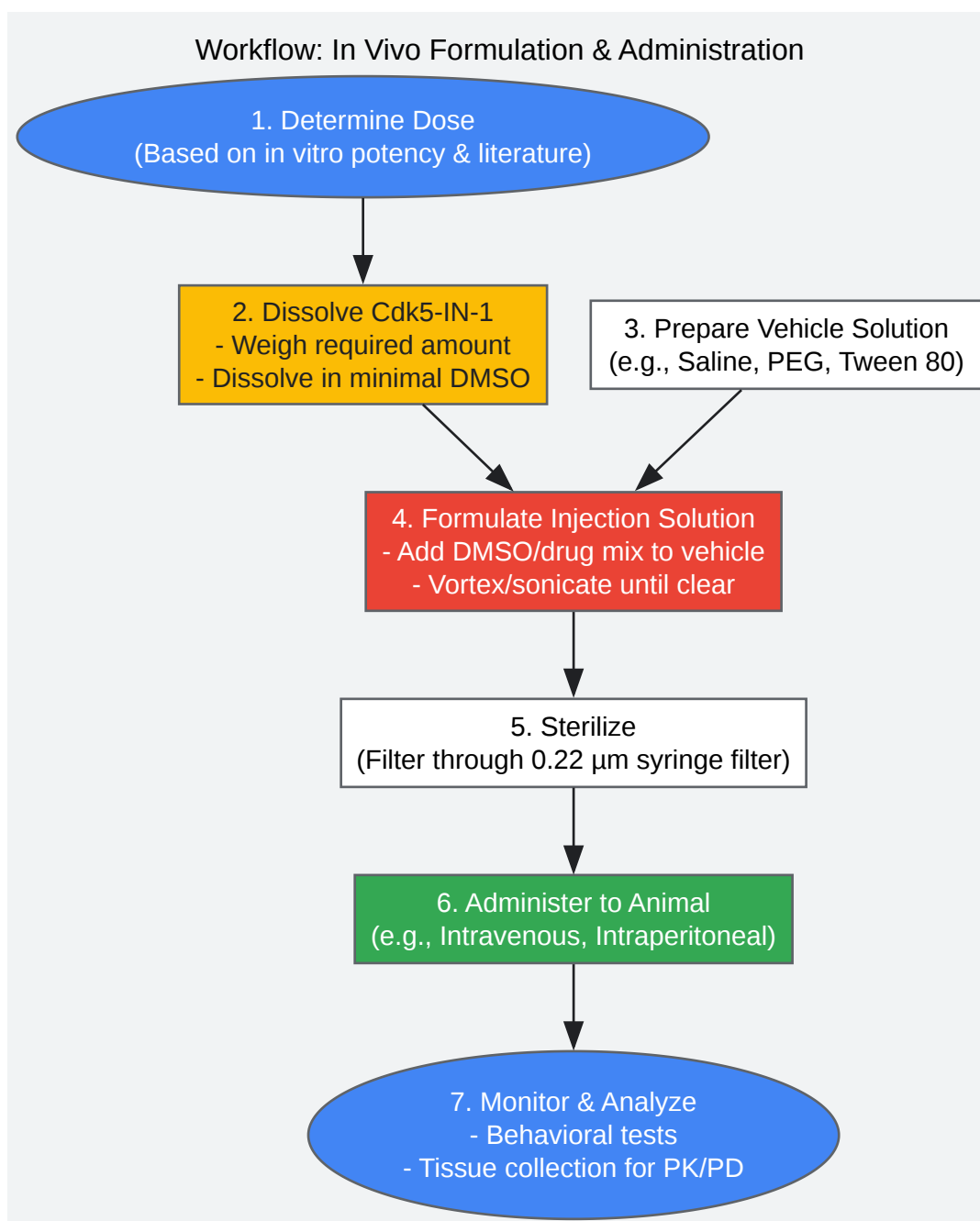
- Lysate Preparation: Lyse cells or tissues in a suitable buffer to preserve kinase activity and protein complexes. Centrifuge to clear the lysate and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate. Equalize the total protein amount for each sample (typically 200-500 μg).[8][10]
- Immunoprecipitation (IP):
 - Incubate the equalized protein lysates with an anti-Cdk5 antibody for 2-3 hours at 4°C with gentle rotation.
 - Add Protein A/G agarose beads and continue to incubate for another 1-2 hours at 4°C.

- Washing:
 - Pellet the beads by centrifugation (3,000 x g, 2 min, 4°C).
 - Discard the supernatant and wash the beads three times with lysis buffer, followed by two washes with kinase buffer to remove detergents and equilibrate the complex.
- Kinase Reaction:
 - Resuspend the beads in kinase buffer containing the Cdk5 substrate (e.g., Histone H1).
 - Add varying concentrations of **Cdk5-IN-1** or vehicle (DMSO) to respective tubes. Pre-incubate for 10-15 minutes.
 - Initiate the reaction by adding [γ - 32 P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
- Termination: Stop the reaction by adding 5x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Analysis:
 - Separate the proteins using SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Expose the membrane to an autoradiography film or a phosphor screen to detect the phosphorylated substrate.
 - Perform a western blot using the anti-Cdk5 antibody to confirm equal immunoprecipitation of the kinase in all samples.
- Data Interpretation: Quantify the radioactive signal for the phosphorylated substrate. Normalize this signal to the total amount of immunoprecipitated Cdk5. Calculate the percent inhibition at each concentration of **Cdk5-IN-1** relative to the vehicle control to determine the IC₅₀.

Protocol 2: Preparation and Administration for In Vivo Studies

This protocol provides a general framework for preparing **Cdk5-IN-1** for systemic administration in animal models, based on methods used for similar brain-permeable Cdk5 inhibitors.[11]

Note: The optimal vehicle, dosage, and administration route must be empirically determined for **Cdk5-IN-1** and the specific animal model.



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Caption: General workflow for preparing **Cdk5-IN-1** for in vivo experiments.

Materials:

- **Cdk5-IN-1** powder.
- Anhydrous DMSO.
- Co-solvents/surfactants (e.g., PEG400, Tween 80, Cremophor EL).
- Vehicle (e.g., sterile saline or phosphate-buffered saline (PBS)).
- Sterile 0.22 µm syringe filters.

Procedure:

- Dose Calculation: Calculate the total mass of **Cdk5-IN-1** required based on the desired dose (mg/kg) and the weight of the animals.
- Initial Solubilization: Dissolve the weighed **Cdk5-IN-1** powder in a minimal volume of DMSO. Vortex or sonicate briefly to ensure it is fully dissolved. The final concentration of DMSO in the injection solution should ideally be below 5-10%.
- Vehicle Formulation: Prepare the final vehicle solution. A common formulation for intravenous (I.V.) injection might be a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline. This must be optimized.
- Final Formulation: Slowly add the **Cdk5-IN-1**/DMSO mixture to the vehicle while vortexing to prevent precipitation. The final solution should be clear and free of particulates.
- Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is critical for parenteral administration routes.
- Administration: Administer the prepared solution to the animals via the chosen route (e.g., intravenous, intraperitoneal). Ensure the injection volume is appropriate for the animal's size.

For I.V. injections in mice, this is typically around 5-10 mL/kg.

- Post-Administration Analysis: Following administration, conduct behavioral assessments or collect tissues at various time points for pharmacokinetic (PK) and pharmacodynamic (PD) analysis (e.g., measuring drug concentration in the brain and assessing phosphorylation of Cdk5 substrates).

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